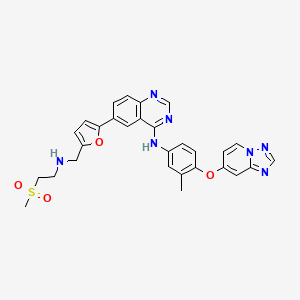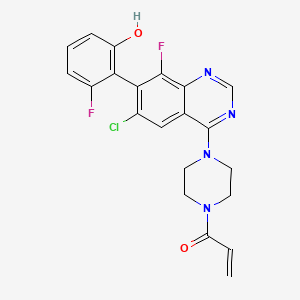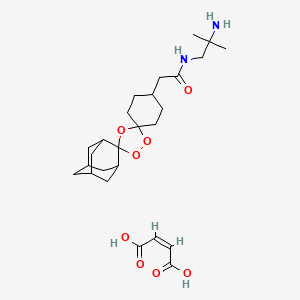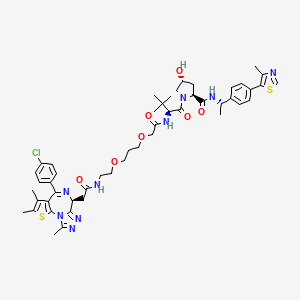![molecular formula C20H22Cl3N3 B605655 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
Vue d'ensemble
Description
Le dihydrochlorure d'AT7867 est un puissant inhibiteur ATP-compétitif de plusieurs kinases, y compris AKT1, AKT2, AKT3, la kinase p70 S6 et la protéine kinase A. Il a montré un potentiel significatif dans l'inhibition de la croissance tumorale et l'induction de l'apoptose dans diverses lignées cellulaires cancéreuses .
Méthodes De Préparation
La synthèse du dihydrochlorure d'AT7867 implique la découverte de molécules dirigeantes par fragments combinée à la conception de médicaments basée sur la structure. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et non divulguées publiquement. Les méthodes de production industrielles impliquent généralement une synthèse à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Le dihydrochlorure d'AT7867 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs comme le borohydrure de sodium sont couramment utilisés.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Applications de recherche scientifique
Le dihydrochlorure d'AT7867 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Il aide à comprendre le rôle d'AKT et de la kinase p70 S6 dans les processus cellulaires tels que la croissance, la prolifération et l'apoptose.
Médecine : Il a montré un potentiel comme agent anticancéreux, inhibant la croissance tumorale et induisant l'apoptose dans diverses lignées cellulaires cancéreuses.
Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les kinases impliquées dans le cancer et d'autres maladies
Mécanisme d'action
Le dihydrochlorure d'AT7867 exerce ses effets en inhibant l'activité d'AKT1, AKT2, AKT3, de la kinase p70 S6 et de la protéine kinase A. Cette inhibition conduit à la suppression des voies de signalisation en aval impliquées dans la croissance cellulaire, la prolifération et la survie. Le composé induit l'apoptose dans les cellules cancéreuses en bloquant la phosphorylation de substrats clés tels que GSK3β et la protéine ribosomique S6 .
Applications De Recherche Scientifique
AT7867 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It helps in understanding the role of AKT and p70 S6 kinase in cellular processes such as growth, proliferation, and apoptosis.
Medicine: It has shown potential as an anticancer agent, inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Industry: It is used in the development of new therapeutic agents targeting kinases involved in cancer and other diseases
Mécanisme D'action
AT7867 dihydrochloride exerts its effects by inhibiting the activity of AKT1, AKT2, AKT3, p70 S6 kinase, and protein kinase A. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The compound induces apoptosis in cancer cells by blocking the phosphorylation of key substrates such as GSK3β and S6 ribosomal protein .
Comparaison Avec Des Composés Similaires
Le dihydrochlorure d'AT7867 est unique dans sa capacité à inhiber plusieurs kinases avec une grande puissance. Les composés similaires comprennent :
MK-2206 : Un inhibiteur allostérique d'AKT.
GSK690693 : Un inhibiteur ATP-compétitif d'AKT.
Périfosine : Un alkylphospholipide qui inhibe l'activation d'AKT. Le dihydrochlorure d'AT7867 se distingue par son double inhibition d'AKT et de la kinase p70 S6, ce qui en fait un outil précieux pour étudier ces voies
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUAUJBVBVIUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



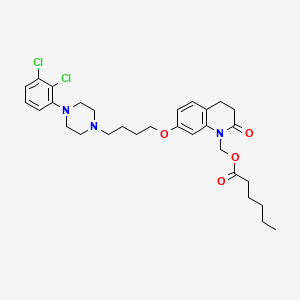
![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

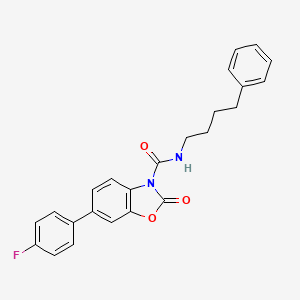
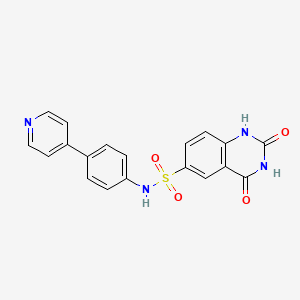
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)

